N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 325978-28-7
VCID: VC0365596
InChI: InChI=1S/C18H17N3O4S/c1-10(22)19-12-4-5-15-16(8-12)26-18(20-15)21-17(23)11-6-13(24-2)9-14(7-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.4g/mol

N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide

CAS No.: 325978-28-7

Main Products

VCID: VC0365596

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.4g/mol

N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide - 325978-28-7

CAS No. 325978-28-7
Product Name N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
Molecular Formula C18H17N3O4S
Molecular Weight 371.4g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C18H17N3O4S/c1-10(22)19-12-4-5-15-16(8-12)26-18(20-15)21-17(23)11-6-13(24-2)9-14(7-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Standard InChIKey IHXLFXSLXGLVBE-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
PubChem Compound 1092949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator